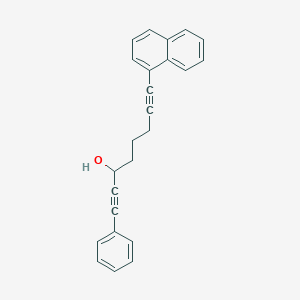
8-(Naphthalen-1-YL)-1-phenylocta-1,7-diyn-3-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(Naphthalen-1-YL)-1-phenylocta-1,7-diyn-3-OL is an organic compound that features a naphthalene ring and a phenyl group attached to an octadiyne backbone with a hydroxyl group at the third position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Naphthalen-1-YL)-1-phenylocta-1,7-diyn-3-OL typically involves the coupling of naphthalene and phenylacetylene derivatives. One common method is the Sonogashira coupling reaction, which involves the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl halide in the presence of a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine or potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification methods such as column chromatography or recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
8-(Naphthalen-1-YL)-1-phenylocta-1,7-diyn-3-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bonds in the octadiyne backbone can be reduced to form alkenes or alkanes.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
8-(Naphthalen-1-YL)-1-phenylocta-1,7-diyn-3-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of 8-(Naphthalen-1-YL)-1-phenylocta-1,7-diyn-3-OL depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the naphthalene and phenyl groups can facilitate interactions with hydrophobic pockets in proteins, while the hydroxyl group can form hydrogen bonds with amino acid residues.
相似化合物的比较
Similar Compounds
1,8-Naphthalimide Derivatives: Known for their use in organic electronics and as fluorescent probes.
Phenylacetylene Derivatives: Commonly used in the synthesis of polymers and as intermediates in organic synthesis.
Naphthalene Derivatives: Widely studied for their biological activities and industrial applications.
Uniqueness
8-(Naphthalen-1-YL)-1-phenylocta-1,7-diyn-3-OL is unique due to its combination of a naphthalene ring, a phenyl group, and an octadiyne backbone. This structural arrangement imparts distinct electronic and steric properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
917894-68-9 |
|---|---|
分子式 |
C24H20O |
分子量 |
324.4 g/mol |
IUPAC 名称 |
8-naphthalen-1-yl-1-phenylocta-1,7-diyn-3-ol |
InChI |
InChI=1S/C24H20O/c25-23(19-18-20-10-3-1-4-11-20)16-6-2-5-12-21-14-9-15-22-13-7-8-17-24(21)22/h1,3-4,7-11,13-15,17,23,25H,2,6,16H2 |
InChI 键 |
WVPSSLXMPNDJHJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C#CC(CCCC#CC2=CC=CC3=CC=CC=C32)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


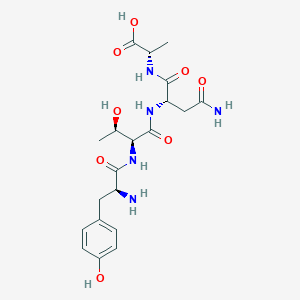
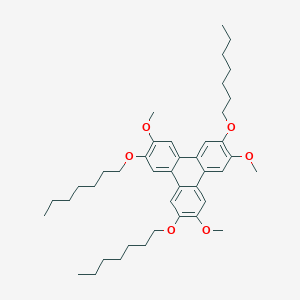
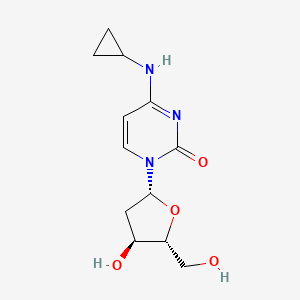
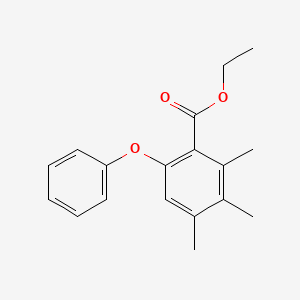
![1-(1-Benzothiophen-3-yl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]ethan-1-one](/img/structure/B15169376.png)
![2-(Pent-4-en-1-yl)-3-[(trimethylsilyl)oxy]-4H-pyran-4-one](/img/structure/B15169379.png)
![[6-(2,5-Difluorophenyl)pyridin-3-yl]methanol](/img/structure/B15169386.png)


![7a-[2-(1H-1,2,4-Triazol-5-yl)ethenyl]hexahydro-1H-pyrrolizine](/img/structure/B15169409.png)
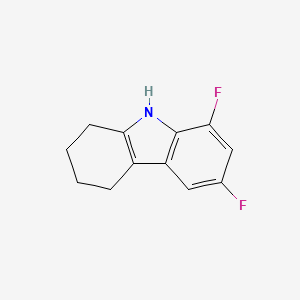
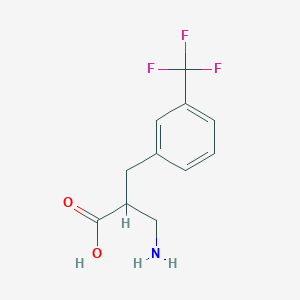
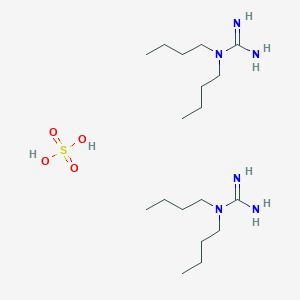
![N-[(3-Phenoxyphenyl)(piperidin-1-yl)methyl]acetamide](/img/structure/B15169452.png)
